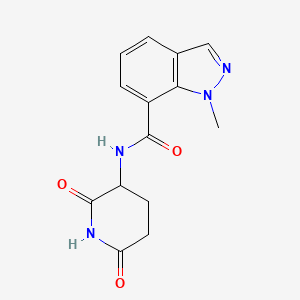
N-(2,6-dioxo-3-piperidinyl)-1-methyl-1H-Indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in cancer treatment and immunomodulation. Its structure comprises a piperidine ring, an indazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of N-(3-aminophthaloyl)-isoglutamine with 1,1’-carbonyldiimidazole (CDI) in solvents such as acetonitrile, N-methyl pyrrolidinone, or tetrahydrofuran . This reaction forms the piperidine ring and introduces the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying cellular processes and protein interactions.
Medicine: It has potential therapeutic applications, particularly in cancer treatment and immunomodulation
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pomalidomide: Known for its immunomodulatory and anti-cancer properties.
Thalidomide: An older compound with similar structural features and biological activities.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-1-methylindazole-7-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-18-12-8(7-15-18)3-2-4-9(12)13(20)16-10-5-6-11(19)17-14(10)21/h2-4,7,10H,5-6H2,1H3,(H,16,20)(H,17,19,21) |
InChI Key |
AXSWCOMOOZMPQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=O)NC3CCC(=O)NC3=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















